![molecular formula C14H20O4 B14497630 Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate CAS No. 64201-23-6](/img/structure/B14497630.png)
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate typically involves the esterification of 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid and ethanol.
Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid and ethanol.
Reduction: The corresponding alcohol, 4-[4-(2-hydroxyethoxy)phenyl]butanol.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate involves its interaction with various molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the active acid form, which can interact with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-phenylbutanoate: Lacks the hydroxyethoxy group, making it less hydrophilic.
Ethyl 4-[4-(methoxy)phenyl]butanoate: Contains a methoxy group instead of a hydroxyethoxy group, affecting its reactivity and solubility.
Ethyl 4-[4-(2-methoxyethoxy)phenyl]butanoate: Similar structure but with a methoxyethoxy group, altering its chemical properties.
Uniqueness
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate is unique due to the presence of the hydroxyethoxy group, which enhances its hydrophilicity and potential for hydrogen bonding. This makes it more versatile in various chemical and biological applications compared to its analogs.
Eigenschaften
CAS-Nummer |
64201-23-6 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate |
InChI |
InChI=1S/C14H20O4/c1-2-17-14(16)5-3-4-12-6-8-13(9-7-12)18-11-10-15/h6-9,15H,2-5,10-11H2,1H3 |
InChI-Schlüssel |
ZQMZTWKNVHKLMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


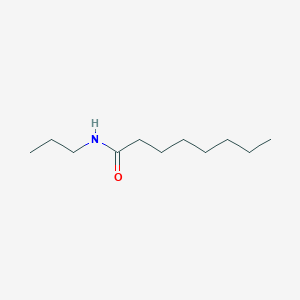

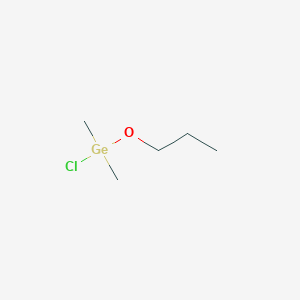
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
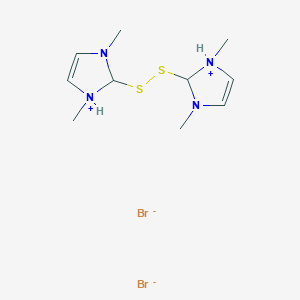
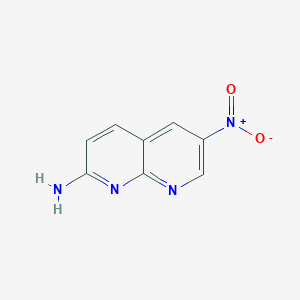

![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
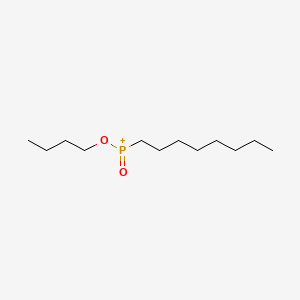
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
